molecular formula C21H18BrNO B3558669 N,N-dibenzyl-4-bromobenzamide

N,N-dibenzyl-4-bromobenzamide

Cat. No.: B3558669
M. Wt: 380.3 g/mol
InChI Key: QGFITKYCMNUESD-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-bromobenzamide is a brominated aromatic amide characterized by two benzyl groups attached to the nitrogen atom of the benzamide core. For instance, benzamide derivatives are often synthesized via activation of carboxylic acids with carbodiimides (e.g., N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride) in solvents like N,N-dimethylformamide (DMF), followed by reaction with amines . The presence of the bromine atom at the para position and the bulky N,N-dibenzyl groups likely influence its electronic properties, steric profile, and crystallographic behavior, as seen in related compounds .

Properties

IUPAC Name

N,N-dibenzyl-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFITKYCMNUESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzyl-4-bromobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-4-bromobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Products such as N,N-dibenzyl-4-aminobenzamide or N,N-dibenzyl-4-thiocyanatobenzamide.

    Reduction: N,N-dibenzyl-4-aminobenzamide.

    Oxidation: N,N-dibenzyl-4-carboxybenzamide.

Scientific Research Applications

N,N-Dibenzyl-4-bromobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-bromobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The bromine atom and benzyl groups can play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents on the benzamide nitrogen and the aromatic ring significantly alter the compound’s properties:

Compound Name Substituents (N/Aromatic) Key Properties/Effects Reference
N,N-Dibenzyl-4-bromobenzamide N: Dibenzyl; Aromatic: Br High steric bulk, potential for π-π stacking due to benzyl groups; Br enhances electrophilicity
4-Bromo-N,N-dimethylbenzamide N: Dimethyl; Aromatic: Br Reduced steric hindrance; methyl groups increase solubility in polar solvents
N-(2-Nitrophenyl)-4-bromobenzamide N: 2-Nitrophenyl; Aromatic: Br Nitro group introduces strong electron-withdrawing effects, altering reactivity
N,N-Dicyclohexyl-4-nitrobenzamide N: Dicyclohexyl; Aromatic: NO₂ Cyclohexyl groups provide conformational rigidity; NO₂ enhances oxidative stability
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide N: 4-Bromophenyl; Aromatic: Br, OMe Extended conjugation; methoxy group modulates electronic density

Key Observations :

  • Steric Effects : Bulky substituents (e.g., dibenzyl, dicyclohexyl) reduce molecular flexibility and may hinder crystallization .
  • Electronic Effects: Electron-withdrawing groups (Br, NO₂) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Methoxy groups (electron-donating) stabilize aromatic systems .

Structural Insights from Crystallography

Crystallographic data from analogues highlight trends in molecular geometry:

Compound Name Bond Length (C-Br, Å) Dihedral Angle (N-C=O, °) Crystal Packing Features Reference
N-(2-Nitrophenyl)-4-bromobenzamide 1.89–1.91 12.3–15.8 Hydrogen bonding via nitro and amide groups
N,N-Dibenzyl-4-methylbenzenesulfonamide N/A 72.1 Sulfonamide adopts a twisted conformation due to steric strain
N,N-Dicyclohexyl-4-nitrobenzamide N/A 8.2 Planar nitro group; weak C–H···O interactions

Key Observations :

  • Bond Lengths : The C–Br bond length (~1.90 Å) is consistent across brominated benzamides, reflecting minimal electronic perturbation by N-substituents .
  • Conformational Flexibility: Bulky N-substituents increase dihedral angles, leading to non-planar structures that affect packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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